Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a benzoate derivative with applications in organic synthesis and pharmaceutical intermediates. This compound features a butylamino substituent at the para position of the benzoate ring, enhancing its solubility in organic solvents and facilitating its use in reactions requiring mild basicity. Its ester group provides stability while allowing further functionalization. The product is valued for its consistent purity and reliable performance in research and industrial settings, particularly in the development of specialty chemicals and active pharmaceutical ingredients (APIs). Proper handling and storage under inert conditions are recommended to maintain its integrity.
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) structure
94-32-6 structure
Product Name:Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
CAS No:94-32-6
MF:C13H19NO2
MW:221.29546380043
MDL:MFCD00017283
CID:34743
PubChem ID:87564387
Update Time:2025-11-06

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(butylamino)benzoate
    • 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
    • ETHYL 4-(N-BUTYLAMINO)BENZOATE
    • ethyl p-butylaminobenzoate
    • TIMTEC-BB SBB000607
    • 4-(butylamino)-benzoicaciethylester
    • ETHYL-P- (N-BUTYLAMINO) BENZOATE
    • 4-(Butylamino)benzoic Acid Ethyl Ester
    • butyl benzocaine
    • 4-Ethyl-N-butylaminobenzoate
    • Ethyl 4-​(Butylamino)​benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
    • Ethyl 4-butylaminobenzoate
    • Benzoic acid, 4-(butylamino)-, ethyl ester
    • D68EP3V31W
    • Ethyl4-(Butylamino)benzoate
    • ethyl p-(butylamino) benzoate
    • Ethyl-(4-n-butylamino)benzoate
    • Ethyl 4-(butylamino)benzoate #
    • GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SBB000607
    • Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 4-(butylamino)benzoate (ACI)
    • Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • B1472
    • DTXSID1059101
    • Q27276166
    • Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • CS-M3379
    • W-109351
    • EINECS 202-322-9
    • ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
    • Ethyl 4-(butylamino)benzoate, 98%
    • UNII-D68EP3V31W
    • NS00040386
    • AS-14744
    • AKOS009048578
    • MFCD00017283
    • 94-32-6
    • InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
    • SCHEMBL5025348
    • DB-057490
    • MDL: MFCD00017283
    • Inchi: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
    • InChI Key: GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(NCCCC)=CC=1)OCC

Computed Properties

  • Exact Mass: 221.14200
  • Monoisotopic Mass: 221.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: Crystalline compound
  • Density: 1.0451 (rough estimate)
  • Melting Point: 69.0 to 72.0 deg-C
  • Boiling Point: 220°C/2mmHg(lit.)
  • Flash Point: 158.4°C
  • Refractive Index: 1.5175 (estimate)
  • PSA: 38.33000
  • LogP: 3.14830
  • FEMA: 2420
  • Solubility: Not determined

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Security Information

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Pricemore >>

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Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Methanol ;  30 min, rt
Reference
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products
Wahba, Amir E.; Hamann, Mark T., Journal of Organic Chemistry, 2012, 77(10), 4578-4585

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Boron trifluoride etherate ,  (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ;  20 h, 50 atm, 120 °C
Reference
Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines
Yuan, Ming-Lei; Xie, Jian-Hua; Zhou, Qi-Lin, ChemCatChem, 2016, 8(19), 3036-3040

Production Method 3

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Reference
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  4 h, reflux
Reference
Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions
Katagiri, Kosuke; Tohaya, Taichi; Shirai, Riwako; Kato, Takako; Masu, Hyuma; et al, Journal of Molecular Structure, 2015, 1082, 23-28

Production Method 5

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride
Reference
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ,  Water ;  1 min
1.2 60 min, rt
Reference
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes
Byun, Eunyoung; Hong, Bomi; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Journal of Organic Chemistry, 2007, 72(25), 9815-9817

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.2 Solvents: Water
Reference
Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation
Cheung, Sun-Yee; Werner, Markus; Esposito, Lucia; Troisi, Fabiana; Cantone, Vincenza; et al, European Journal of Medicinal Chemistry, 2018, 156, 815-830

Production Method 8

Reaction Conditions
Reference
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 6 kg/cm2, 55 °C
Reference
Method for preparation of ethyl p-butylaminobenzoate
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Dimethylformamide ;  rt
Reference
O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis
Sheng, Xie-Huang; Cui, Cheng-Cheng; Shan, Chao; Li, Yu-Zhen; Sheng, Duo-Hong; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960

Production Method 11

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride ;  16 h, 40 °C
Reference
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Production Method 12

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Cobalt dichloride hexahydrate ,  Cesium fluoride ,  Dirhodium tetraacetate Solvents: Tetrahydrofuran ,  Water ;  18 h, 50 bar, 180 °C
Reference
Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran
Tsygankov, Alexey A.; Chusov, Denis, ACS Catalysis, 2021, 11(21), 13077-13084

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:94-32-6)Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
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(CAS:94-32-6)Ethyl 4-(Butylamino)benzoate, ≥ 98.0%
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Additional information on Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)

Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6): A Comprehensive Overview

Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a versatile organic compound with the CAS registry number 94-32-6. This compound belongs to the class of aromatic esters and has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. In recent years, advancements in synthetic methodologies and its integration into various fields have further solidified its importance in modern chemistry.

The molecular structure of Ethyl 4-(Butylamino)benzoate comprises an aromatic ring substituted with a butylamino group at the para position and an ethoxy group at the ortho position. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly suitable for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo various functional group transformations.

From a synthetic perspective, Ethyl 4-(Butylamino)benzoate is typically prepared via nucleophilic acylation of 4-(Butylamino)benzoic acid with ethanol in the presence of an acid catalyst. This reaction pathway has been optimized in recent years to enhance yield and purity, with researchers focusing on catalytic systems that minimize side reactions and improve selectivity. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for large-scale production.

In terms of applications, Ethyl 4-(Butylamino)benzoate has found significant utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a bioisostere or a prodrug has been explored in recent clinical studies, where it has shown promise in enhancing drug delivery efficiency and reducing systemic toxicity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been documented, contributing to the development of enantioselective processes for complex molecule construction.

Recent research has also highlighted the potential of Ethyl 4-(Butylamino)benzoate in agrochemicals, particularly as a component in herbicides and pesticides. Its ability to inhibit specific enzymatic pathways in target organisms has been investigated, with encouraging results suggesting its efficacy as a selective biocide. Furthermore, its application as a stabilizer or additive in polymer formulations has been explored, where it enhances material durability under harsh environmental conditions.

The environmental impact of Ethyl 4-(Butylamino)benzoate has also come under scrutiny in recent years. Studies have examined its biodegradation pathways and ecotoxicological effects, providing critical data for risk assessment and regulatory compliance. These findings underscore the importance of sustainable practices in its production and disposal to minimize ecological footprint.

In conclusion, Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its chemical versatility, combined with advancements in synthetic techniques and application-specific research, positions it as a key player in contemporary chemical innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:94-32-6)Ethyl 4-(butylamino)benzoate
sfd14673
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:94-32-6)Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
A844918
Purity:99%
Quantity:1kg
Price ($):243.0
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